[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde
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Overview
Description
[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde is an organic compound characterized by its unique structure, which includes a cyclohexa-2,5-dienone ring substituted with dimethyl groups and an oxyacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde typically involves the condensation of 1,3-dimethyl-4-oxocyclohexa-2,5-dienone with an appropriate aldehyde under controlled conditions. One common method involves the use of acidic catalysts to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the cyclohexa-2,5-dienone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which [(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde exerts its effects involves interactions with various molecular targets and pathways. For instance, its cytotoxic activity is believed to result from the induction of oxidative stress in tumor cells, leading to cell death. The compound may also interact with specific enzymes or receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas: These compounds share a similar cyclohexa-2,5-dienone core and exhibit comparable reactivity and biological activities.
1,3-Benzoxathiol-2-one Derivatives: These derivatives also contain a cyclohexa-2,5-dienone ring and are known for their pharmacological properties.
Uniqueness
[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde is unique due to its specific substitution pattern and the presence of the oxyacetaldehyde moiety.
Properties
CAS No. |
941283-16-5 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(1,3-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxyacetaldehyde |
InChI |
InChI=1S/C10H12O3/c1-8-7-10(2,13-6-5-11)4-3-9(8)12/h3-5,7H,6H2,1-2H3 |
InChI Key |
SHBTWTJWRXSJJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C=CC1=O)(C)OCC=O |
Origin of Product |
United States |
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